molecular formula C16H11N3O3 B1435846 2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile CAS No. 2096986-77-3

2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile

Cat. No.: B1435846
CAS No.: 2096986-77-3
M. Wt: 293.28 g/mol
InChI Key: SROADZQSJZUZID-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile is a complex organic compound with a unique structure that includes both isoindole and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile typically involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nicotinonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The isoindole moiety can form hydrogen bonds and other interactions with biological molecules, while the nicotinonitrile group can participate in various chemical reactions within the biological system. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

What sets 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile apart from similar compounds is its combination of the isoindole and nicotinonitrile moieties.

Biological Activity

The compound 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_2O_3, with a molecular weight of 314.35 g/mol. Its structure includes a dioxoisoindole moiety linked to a nicotinonitrile group via an ethoxy chain.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
  • Case Study : A study involving derivatives of isoindole compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the structure could enhance their potency .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In Vitro Studies : Research indicates that similar isoindole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds with similar structures have been evaluated for their anti-inflammatory effects:

  • Mechanism : The inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) has been observed in vitro, indicating a potential role in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the isoindole core significantly impact biological activity. For example, electron-withdrawing groups enhance anticancer potency .
  • Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant strains of bacteria or cancer cells .
  • Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, further studies are required to evaluate its safety profile in vivo .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c17-10-11-4-3-7-18-14(11)22-9-8-19-15(20)12-5-1-2-6-13(12)16(19)21/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROADZQSJZUZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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